molecular formula C18H18N4O2S B2367686 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-71-8

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2367686
CAS No.: 2034224-71-8
M. Wt: 354.43
InChI Key: JBLOLDYRLIDQTJ-UHFFFAOYSA-N
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Description

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that incorporates a pyrido[2,3-d]pyrimidine core, a piperidine ring, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Scientific Research Applications

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-16(10-13-5-9-25-11-13)21-7-3-14(4-8-21)22-12-20-17-15(18(22)24)2-1-6-19-17/h1-2,5-6,9,11-12,14H,3-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLOLDYRLIDQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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